



## Application of Noribogaine HCl in Preclinical Toxicology Screens

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, is under investigation as a potential therapeutic for substance use disorders.[1] Unlike its parent compound, noribogaine exhibits a distinct pharmacological profile, including a reduced propensity for tremors and ataxia in rodents, suggesting a potentially improved safety profile.[2] [3][4][5] This document provides a comprehensive overview of the application of **noribogaine hydrochloride** (HCl) in preclinical toxicology screens, summarizing key safety data and detailing essential experimental protocols. The information presented is intended to guide researchers in designing and executing robust non-clinical safety studies for this compound.

## **Key Preclinical Toxicology Endpoints**

Preclinical evaluation of noribogaine HCl has focused on several critical areas of potential toxicity, primarily neurotoxicity and cardiotoxicity, which are known concerns with the parent compound, ibogaine.

## **Neurotoxicity Assessment**

Studies suggest that noribogaine possesses a more favorable neurotoxicity profile compared to ibogaine.[2][6] While ibogaine has been associated with neurodegeneration, particularly of Purkinje cells in the cerebellum, noribogaine is considered to be less neurotoxic.[2][6]



A key study evaluating the functional neurotoxicity of noribogaine was conducted in cynomolgus monkeys using continuous video-electroencephalographic (EEG) monitoring.[7][8] This remains the gold standard for assessing seizure liability in preclinical drug safety assessments.[7][8] In this study, oral doses of noribogaine HCl up to 320 mg/kg did not induce seizures or premonitory EEG signals.[7][8] This dose was established as the no-observed-adverse-effect-level (NOAEL) for EEG effects.[7] Clinical signs observed at higher doses included mild reductions in activity, increased scratching and licking, poor coordination, emesis, and partial anorexia, which correlated with plasma exposures and were transient.[7][8]

Table 1: Summary of Neurotoxicity Data for Noribogaine HCl

| Species              | Doses<br>Administered<br>(Oral) | Key Findings  | NOAEL (EEG) | Reference |
|----------------------|---------------------------------|---|-------------|-----------|
| Cynomolgus<br>Monkey | 160 mg/kg, 320<br>mg/kg         | No EEG evidence of seizures or premonitory signs. Mild and transient clinical signs observed. | 320 mg/kg   | [7][8]    |

## **Cardiotoxicity Assessment**

A primary safety concern for both ibogaine and noribogaine is cardiotoxicity, specifically the potential to prolong the QT interval, which can increase the risk of life-threatening cardiac arrhythmias such as Torsade de Pointes (TdP).[6][9][10][11] Both compounds have been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[10][11][12][13] The long half-life of noribogaine (28-49 hours) means that this risk can be persistent.[10][14][15]

In vitro assays are critical for assessing the potential for hERG blockade. Patch-clamp electrophysiology studies on HEK 293 cells stably expressing the hERG channel have been used to determine the half-maximal inhibitory concentration (IC50) of noribogaine.[13][16] Additionally, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)



coupled with multi-electrode array (MEA) technology provide a human-relevant in vitro model to assess effects on action potential duration, an analogue of the QT interval.[10][17][18]

Table 2: Summary of In Vitro Cardiotoxicity Data for Noribogaine

| Assay                     | Cell Line | Endpoint                     | IC50 / Ki Value  | Reference |
|---------------------------|-----------|------------------------------|--|-----------|
| Whole-cell Patch<br>Clamp | HEK 293   | hERG Blockade                | IC50: 2.86 ± 0.68<br>μΜ                                | [13][16]  |
| Radioligand<br>Binding    | HEK 293   | hERG Binding                 | Ki: 1.96 ± 0.36<br>μΜ                                  | [16]      |
| Whole-cell Patch<br>Clamp | hiPSC-CMs | Action Potential<br>Duration | Significant prolongation at therapeutic concentrations | [12]      |

In vivo studies in animal models, typically involving telemetry-based ECG monitoring, are used to confirm these in vitro findings.[10] In a clinical study with opioid-dependent patients, noribogaine demonstrated a concentration-dependent increase in the QTc interval.[9]

Table 3: Clinical Cardiotoxicity Observations for Noribogaine

| Population                | Doses<br>Administered (Oral) | Mean QTc<br>Prolongation | Reference |
|---------------------------|------------------------------|--------------------------|-----------|
| Opioid-dependent patients | 60 mg                        | ~16 ms                   | [9]       |
| 120 mg                    | ~28 ms                       | [9]                      |           |
| 180 mg                    | ~42 ms                       | [9]                      | _         |

## **General Safety and Tolerability**

A Phase I ascending single-dose study in healthy male volunteers found that oral doses of noribogaine from 3 mg to 60 mg were safe and well-tolerated.[3][14] No serious adverse events were reported, and no mu-opioid agonist effects were observed.[3][14]



Table 4: Summary of Phase I Safety and Tolerability Data for Noribogaine

| Population                 | Doses<br>Administered (Oral) | Key Findings  | Reference |
|----------------------------|------------------------------|---|-----------|
| Healthy Male<br>Volunteers | 3, 10, 30, 60 mg             | Safe and well-<br>tolerated; no safety or<br>tolerability issues<br>identified. | [3][14]   |

## **Metabolism and Drug-Drug Interaction Potential**

Noribogaine is the major metabolite of ibogaine, formed primarily through O-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6.[6][19] This metabolic pathway is crucial to consider, as genetic polymorphisms in CYP2D6 can affect plasma concentrations of both ibogaine and noribogaine, potentially increasing the risk of adverse events.[6][11] In vitro studies using human liver microsomes (HLMs) are essential for characterizing the metabolism of noribogaine and its potential to inhibit or induce CYP enzymes, thereby predicting potential drug-drug interactions.[20][21]

Table 5: Receptor Binding Affinities of Noribogaine

| Receptor     | Binding Affinity (Ki) | Reference |
|--------------|-----------------------|-----------|
| Kappa Opioid | 0.96 ± 0.08 μM        | [1][22]   |
| Mu Opioid    | 2.66 ± 0.62 μM        | [1][22]   |
| Delta Opioid | 24.72 ± 2.26 μM       | [1][22]   |

# Experimental Protocols In Vitro hERG Manual Patch-Clamp Protocol

Objective: To determine the inhibitory effect of noribogaine HCl on the hERG potassium channel.

Materials:



- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform.
   [10]
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[10]
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).[10][16]
- Test Compound: Noribogaine HCl dissolved in an appropriate vehicle.
- Positive Control: A known hERG blocker (e.g., E-4031).[10]

#### Procedure:

- Culture HEK-hERG cells to 70-80% confluency.[10]
- Prepare fresh external and internal solutions and filter them.
- Establish a whole-cell patch-clamp configuration.[16]
- Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves
  holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate channels,
  followed by a repolarizing step to -50 mV to measure the peak tail current.[10]
- Establish a stable baseline recording in the external solution.
- Apply increasing concentrations of noribogaine HCl via a perfusion system.
- At the end of the experiment, apply the positive control to confirm the recorded current is from hERG channels.[10]

#### Data Analysis:

- Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.[10]



## In Vivo ECG Monitoring in Rats via Telemetry

Objective: To assess the effect of noribogaine HCl on the QT interval and other ECG parameters in a conscious, freely moving animal model.

#### Materials:

- Animal Model: Male Wistar or Sprague-Dawley rats.[10]
- Telemetry Implants: For continuous ECG recording.
- Test Compound: Noribogaine HCl formulated for the desired route of administration (e.g., oral gavage).

#### Procedure:

- Surgically implant telemetry transmitters in the rats and allow for a sufficient recovery period.
- House the rats individually in cages with a telemetry receiver.
- Record baseline ECG data for a period sufficient to establish a stable diurnal rhythm.[10]
- Administer noribogaine HCl.
- Continuously record ECG data for at least 24-48 hours post-dose.[10]

#### Data Analysis:

- Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.
- Apply a heart rate correction to the QT interval (e.g., Bazett's formula: QTc = QT /  $\sqrt{RR}$ ).[10]
- Compare the post-dose QTc values to the baseline values.

## In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetic parameters of noribogaine metabolism and its potential to inhibit CYP enzymes.



#### Materials:

- Pooled human liver microsomes (HLMs) or recombinant CYP2D6.[20]
- Test Compound: Noribogaine HCl.
- Potassium phosphate buffer (pH 7.4).[20]
- NADPH-regenerating system.[20]
- Known CYP2D6 inhibitor (e.g., quinidine) as a positive control for inhibition assays.[19][20]
- Acetonitrile for quenching the reaction.[20]
- Internal standard for LC-MS/MS analysis.[20]

Procedure (for metabolism kinetics):

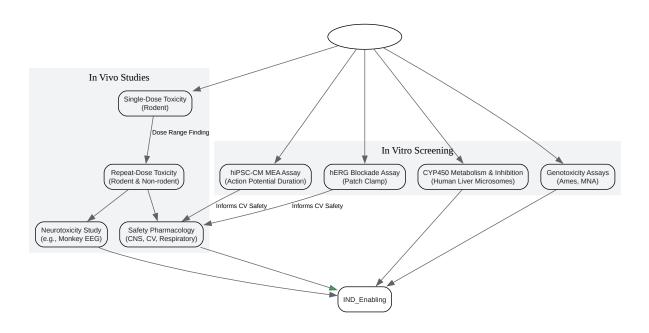
- Pre-incubate HLMs in potassium phosphate buffer at 37°C.[20]
- Add varying concentrations of noribogaine HCl.
- Initiate the reaction by adding the NADPH-regenerating system.
- Incubate at 37°C for a specified time within the linear range of the reaction.
- Stop the reaction with ice-cold acetonitrile containing an internal standard.[20]
- Centrifuge to precipitate proteins.[20]
- Analyze the supernatant for the formation of metabolites using a validated LC-MS/MS method.[20]

#### Data Analysis:

- Calculate the rate of metabolite formation at each substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.



## **Visualizations**



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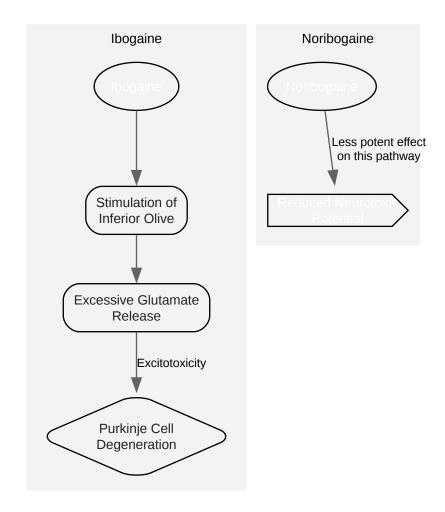
Caption: Preclinical toxicology workflow for noribogaine HCl.



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Caption: Proposed pathway for noribogaine-induced cardiotoxicity.



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Caption: Comparative neurotoxicity pathways of ibogaine and noribogaine.

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## Methodological & Application





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